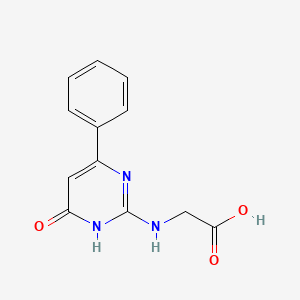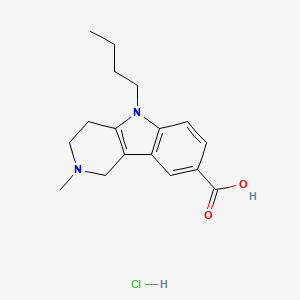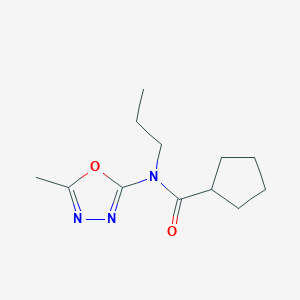
(5-tert-Butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl isocyanide with an appropriate aldehyde or ketone in the presence of a base to form the isoxazole ring. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol and bases like potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
Chemistry: In chemistry, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine: In medicine, (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Hexamethylacetone: A ketone with a similar tert-butyl group but lacking the isoxazole ring.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A compound with a similar tert-butyl group but different ring structure.
Uniqueness: (5-(tert-butyl)-4,5-dihydroisoxazol-3-yl)methanol is unique due to the presence of both the isoxazole ring and the methanol moiety.
Properties
CAS No. |
110212-86-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h7,10H,4-5H2,1-3H3 |
InChI Key |
LKRRIIFJGFDCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=NO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)



![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)

![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)


![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

